2-(Thiocyanatomethylthio)benzothiazole
Overview
Description
2-(Thiocyanatomethylthio)benzothiazole is a well-known brand name for a range of biocides used in industrial applications. These biocides are designed to control microbial growth in various processes, including papermaking, cooling water systems, and other industrial water treatment applications. The primary goal of this compound biocides is to prevent the growth of bacteria, fungi, and algae, which can cause fouling, reduce efficiency, and lead to equipment damage.
Mechanism of Action
Target of Action
TCMTB, also known as Benthiazole, Busan, or 2-(Thiocyanatomethylthio)benzothiazole, is an antimicrobial compound . It is used to treat various diseases, including brucellosis .
Mode of Action
The mode of action of TCMTB is complex. It reacts with the nucleophilic cell entities, which causes the antimicrobial activity . It is also known to inhibit flavoenzymes in the tricarboxylic acid cycle .
Biochemical Pathways
It is suggested that tcmtb might actively treat brucellosis by targeting signaling pathways such as tuberculosis and tnf .
Pharmacokinetics
It is known that tcmtb is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water . It decomposes on heating, producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .
Result of Action
It is known that tcmtb contributes to health problems in tannery workers as it is a potential carcinogen, and is a hepatotoxin . It is also a skin sensitizer, and may cause contact dermatitis in those exposed to the poisonous compound .
Biochemical Analysis
Biochemical Properties
TCMTB undergoes rapid degradation by direct photolysis, with 99% removal after 30 minutes in aqueous solutions . The degradation products are 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid . The determination of TCMTB in treated wood and wood preservative was done after conversion of TCMTB to 2-MBT . This conversion was obtained by reaction with 0.1 M cystein alkaline condition (pH 10) .
Cellular Effects
It has been found that TCMTB and its degradation product, 2-MBT, exhibit toxicity in aquatic organisms . In Ceriodaphnia dubia, a species of water flea, TCMTB was found to be the most toxic compound evaluated in both acute and chronic tests .
Molecular Mechanism
It is known that TCMTB decomposes on heating, producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . The degradation products are 2-MBT and 2-benzothiazolesulfonic acid .
Temporal Effects in Laboratory Settings
TCMTB undergoes rapid degradation by direct photolysis with a high-pressure mercury lamp in aqueous solutions, with 99% removal after 30 minutes at all concentrations studied . For sunlight photolysis, TCMTB degradation was observed with 96%, 81%, and 64% removal for initial concentrations of 6.0, 30.0, and 60.0 mg/L, respectively, after 7 hours of exposure to sunlight .
Dosage Effects in Animal Models
The effects of TCMTB dosage in animal models have not been extensively studied. The lethal dose (LD50) for rats is 679 mg/kg (oral) and for rabbits is 200 mg/kg (dermal) .
Metabolic Pathways
It is known that TCMTB decomposes on heating, producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . The degradation products are 2-MBT and 2-benzothiazolesulfonic acid .
Transport and Distribution
Given its very slight solubility in water , it is likely that TCMTB may accumulate in lipid-rich areas of cells and tissues.
Subcellular Localization
Given its lipophilic nature and very slight solubility in water , it may localize to lipid-rich areas within cells.
Preparation Methods
The preparation of 2-(Thiocyanatomethylthio)benzothiazole biocides involves the synthesis of active ingredients that possess antimicrobial properties. These active ingredients are typically synthesized through chemical reactions that involve the combination of various reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the type of biocide being produced. For example, some this compound biocides may be synthesized using hydrothermal methods, while others may involve the use of organic solvents and catalysts.
Chemical Reactions Analysis
2-(Thiocyanatomethylthio)benzothiazole biocides undergo various chemical reactions depending on their active ingredients. Common types of reactions include:
Oxidation: Some this compound biocides act as strong oxidizing agents, which can disrupt the cellular structures of microorganisms.
Reduction: Certain biocides may undergo reduction reactions to enhance their antimicrobial properties.
Substitution: Substitution reactions can be used to modify the chemical structure of the active ingredients, improving their efficacy and stability.
Common reagents used in these reactions include oxidizing agents like chlorine and hydrogen peroxide, reducing agents, and various organic solvents. The major products formed from these reactions are the active biocidal compounds that are effective against a wide range of microorganisms.
Scientific Research Applications
2-(Thiocyanatomethylthio)benzothiazole biocides have a wide range of scientific research applications, including:
Chemistry: In chemical research, this compound biocides are used to study the mechanisms of microbial inhibition and the development of new antimicrobial agents.
Biology: In biological research, these biocides are used to investigate the effects of antimicrobial agents on different types of microorganisms and their resistance mechanisms.
Medicine: While not directly used in medicine, the principles behind this compound biocides can inform the development of new antimicrobial drugs and treatments.
Industry: In industrial applications, this compound biocides are used to maintain the cleanliness and efficiency of water systems, preventing microbial growth that can lead to fouling and equipment damage.
Comparison with Similar Compounds
2-(Thiocyanatomethylthio)benzothiazole biocides can be compared with other similar biocidal compounds, such as:
Chlorine-based Biocides: These are widely used in water treatment but can produce harmful by-products.
Quaternary Ammonium Compounds: These are effective against a broad spectrum of microorganisms but may have limited efficacy in certain conditions.
Peracetic Acid: This is a strong oxidizing agent used in disinfection but can be corrosive to equipment.
This compound biocides are unique in their formulation, offering a balance of efficacy, safety, and environmental compatibility. They are designed to meet specific industrial needs while minimizing the impact on the environment.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S3/c10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBQDCKAWGHZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S3 | |
Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032647 | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish liquid with pungent odor; [ICSC], REDDISH VISCOUS LIQUID WITH PUNGENT ODOUR. | |
Record name | TCMTB | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7407 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
191 °C (decomposes), >120 °C | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 125 mg/L at 24 °C, Soluble in most organic solvents, Solubility in water, g/100ml: 0.0033 | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.05 at 25 °C (c = 0.30), Relative density (water = 1): 1.4 | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000031 [mmHg], 9.0X10-6 mm Hg at 25 °C | |
Record name | TCMTB | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7407 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-(Thiocyanomethylthio)benzothiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
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Color/Form |
Oil, Vivid orange liquid | |
CAS No. |
21564-17-0 | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21564-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | TCMTB | |
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Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzothiazol-2-ylthio)methyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.390 | |
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Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GE166YVQV | |
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Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1161 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
<-10 °C | |
Record name | 2-(Thiocyanomethylthio)benzothiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6450 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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